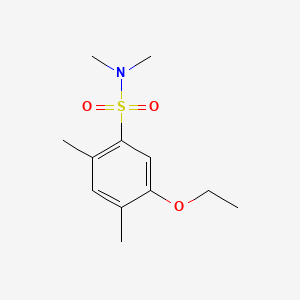

5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide

Description

5-Ethoxy-N,N,2,4-tetramethylbenzenesulfonamide is a substituted sulfonamide characterized by a benzene ring functionalized with an ethoxy group at the 5-position, two methyl groups on the sulfonamide nitrogen (N,N-dimethyl), and additional methyl substituents at the 2- and 4-positions. While direct experimental data for this compound are absent in the provided literature, its structural features align with sulfonamide derivatives studied for antimicrobial, anticancer, and enzymatic inhibition activities. The ethoxy group may enhance lipophilicity and metabolic stability compared to methoxy or hydroxy analogs .

Properties

IUPAC Name |

5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-6-16-11-8-12(10(3)7-9(11)2)17(14,15)13(4)5/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWYALAGOLIHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with ethoxyamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.

Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition is often competitive, where the compound competes with the natural substrate for binding to the enzyme. The ethoxy and methyl groups may enhance the binding affinity and specificity of the compound for its target enzymes.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

2.1 Structural and Electronic Comparisons

The N,N,2,4-tetramethyl substitution pattern is shared with compounds such as N,2,4,6-tetramethylbenzenesulfonamide (), which lacks the ethoxy group but demonstrates how methyl groups influence steric hindrance and solubility.

- Chloro/methoxy analogs (e.g., 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in ), where electron-withdrawing groups (Cl) reduce ring electron density.

- Trifluoromethyl derivatives (e.g., compound 52 in ), where strong electron withdrawal affects binding to biological targets .

2.4 Physicochemical Properties

- Solubility : The ethoxy group increases hydrophobicity relative to methoxy analogs (e.g., 5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide in ) .

- Crystallinity: Methyl and ethoxy substituents may disrupt π-π stacking, as seen in 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (), where hydrogen bonding governs crystal packing .

Biological Activity

5-Ethoxy-N,N,2,4-tetramethylbenzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19NO2S

- Molecular Weight : 253.36 g/mol

- CAS Number : 1903309-14-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group plays a crucial role in its mechanism of action:

- Inhibition of Enzymatic Activity : The compound is believed to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Modulation of Cellular Signaling : It may interact with signaling pathways that regulate inflammation and immune responses.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains. Its effectiveness varies depending on the concentration and the specific microorganism.

- Anti-inflammatory Effects : Preliminary studies suggest that it can reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Some research highlights its ability to induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the effectiveness of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at higher concentrations (IC50 values were determined to be around 50 µg/mL) .

-

Anti-inflammatory Research :

- In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines. This suggests its potential utility in treating conditions characterized by chronic inflammation .

-

Cancer Cell Line Studies :

- Research involving various cancer cell lines (e.g., breast and colon cancer) revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, suggesting effective induction of cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| Sulfanilamide | High | Moderate | Low |

| Benzene Sulfonamide | Low | Significant | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.